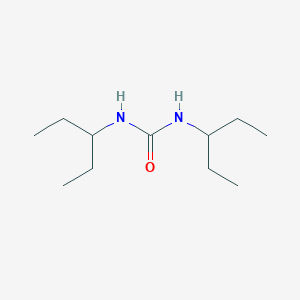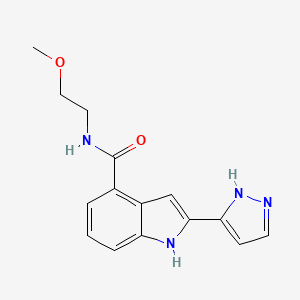![molecular formula C20H18N2O4S B14216360 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-41-5](/img/structure/B14216360.png)
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenoxybenzoyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of dichloromethane as a solvent and a catalytic amount of dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to minimize waste and energy consumption. For instance, the use of specific temperatures and solvents can help in maintaining high yields while reducing the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenoxybenzoic acid
- 4-(4-Phenoxybenzoyl)benzoic acid
- 2,2-Dimethylpropyl-4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonate
Uniqueness
What sets 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
827038-41-5 |
|---|---|
Fórmula molecular |
C20H18N2O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[(4-phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-13(2)22(20-21-12-17(27-20)19(24)25)18(23)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,24,25) |
Clave InChI |
JNSFZDJLXUZMFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=NC=C(S1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)



![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)




![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)


